3-Thiophen-2-ylpyrazolo[1,5-a]pyridine
Description
3-Thiophen-2-ylpyrazolo[1,5-a]pyridine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a thiophen-2-yl group at the 3-position. The pyrazolo[1,5-a]pyridine scaffold is renowned for its metabolic stability and role as an isostere for indole, purine, and azaindole cores in medicinal chemistry . Notable drugs like ibudilast (a pyrazolo[1,5-a]pyridine derivative) highlight the scaffold's therapeutic relevance in treating asthma, neurodegenerative disorders, and inflammatory conditions .
Properties
Molecular Formula |
C11H8N2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-thiophen-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H8N2S/c1-2-6-13-10(4-1)9(8-12-13)11-5-3-7-14-11/h1-8H |
InChI Key |
PKNCGLBKZREFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Method Overview
A well-documented approach involves a copper-mediated reaction between 2-(pyridin-2-yl)acetate derivatives and nitriles, catalyzed by copper salts such as copper(II) acetate and copper(I) bromide in the presence of bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in DMSO solvent under inert atmosphere.
Experimental Details
- Reagents : Ethyl 2-(pyridin-2-yl)acetate, benzonitrile or substituted nitriles, Cu(OAc)2, CuBr, DBU.
- Conditions : Heating at 60–65 °C for 6 hours under argon.
- Workup : After reaction completion, purification is performed by column chromatography on silica gel with hexane/ethyl acetate mixtures as eluents.
Example Synthesis
For example, the synthesis of ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate proceeds with a 62% yield using this method. Characterization by NMR and HRMS confirms the structure. Similar procedures yield tert-butyl and cyclohexyl esters of pyrazolo[1,5-a]pyridine derivatives with yields around 60–62%.
Notes on Substituent Incorporation
To prepare 3-thiophen-2-yl substituted derivatives, the corresponding thiophene-substituted nitrile or 2-(thiophen-2-yl)acetate analogs would be employed under similar conditions, allowing the thiophene ring to be incorporated at the 3-position of the pyrazolo[1,5-a]pyridine core.
Catalyst-Free Sonochemical [3 + 2] Cycloaddition Method
Method Overview
An alternative, green synthetic route involves a catalyst-free, one-pot sonochemical [3 + 2] cycloaddition between 1-amino-2(1H)-pyridine-2-imines and alkynes or alkenes such as dialkyl acetylenedicarboxylates or ethyl propiolate. This method leverages ultrasonic irradiation to enhance reaction rates and yields without the need for metal catalysts.
Synthetic Sequence
Step 1 : Preparation of 1-amino-2(1H)-pyridine-2-imine derivatives by reacting arylethylidenemalononitriles with dimethylformamide dimethyl acetal (DMF-DMA) to form enaminonitriles, followed by treatment with hydrazine hydrate in refluxing ethanol.
Step 2 : Reaction of the 1-amino-2(1H)-pyridine-2-imine with dialkyl acetylenedicarboxylate or other alkynes under sonication in solvents like acetonitrile at 85 °C.
Reaction Conditions and Yields
A comprehensive solvent screening showed acetonitrile as the most effective solvent, with yields up to 92% under sonication compared to lower yields under conventional heating (Table 1). The reaction times dramatically decreased from hours to minutes with sonication.
| Entry | Catalyst | Solvent | Method | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 5 | None | CH3CN | Heating | 180 | 70 |
| 6 | None | CH3CN | Sonication | 20 | 92 |
| 19 | Pd(OAc)2 (10%) | CH3CN | Heating | 180 | 70 |
| 20 | Pd(OAc)2 (10%) | CH3CN | Sonication | 20 | 91 |
| 21 | Cu(OAc)2 (10%) | CH3CN | Heating | 180 | 71 |
| 22 | Cu(OAc)2 (10%) | CH3CN | Sonication | 20 | 90 |
Note: NR = No Reaction observed in water and toluene solvents.
Mechanism and Regioselectivity
The reaction proceeds via a concerted [3 + 2] cycloaddition forming the pyrazolo[1,5-a]pyridine ring system with high regioselectivity, confirmed by X-ray crystallography. The sonochemical method avoids regioisomer formation issues common in other methods.
Application to Thiophene-Substituted Derivatives
By using 1-amino-2(1H)-pyridine-2-imine derivatives bearing thiophen-2-yl substituents or reacting with thiophene-containing alkynes, the method can be adapted to synthesize 3-thiophen-2-ylpyrazolo[1,5-a]pyridine derivatives efficiently.
Comparative Analysis of Preparation Methods
| Feature | Copper-Mediated Method | Catalyst-Free Sonochemical Method |
|---|---|---|
| Catalyst | Cu(OAc)2, CuBr | None (catalyst-free) |
| Reaction Time | ~6 hours | ~20 minutes (sonication) |
| Temperature | 60–65 °C | 85 °C |
| Solvent | DMSO | Acetonitrile preferred |
| Yield | Moderate (around 60%) | High (up to 92%) |
| Regioselectivity | Good, but some limitations | Excellent, no regioisomers |
| Environmental Impact | Use of metal catalysts and organic solvents | Green chemistry approach, no catalyst |
| Applicability to Thiophene | Requires thiophene-substituted starting materials | Adaptable via thiophene-substituted precursors |
Chemical Reactions Analysis
Types of Reactions
3-Thiophen-2-ylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine scaffold.
Scientific Research Applications
3-Thiophen-2-ylpyrazolo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied as an inhibitor of tyrosine kinases, which play a crucial role in cell signaling pathways . By binding to these targets, the compound can modulate their activity, leading to various biological effects, such as inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines differ by replacing the pyridine ring with a pyrimidine ring. These compounds are synthesized via cyclization reactions involving triazole intermediates . Key differences include:
- Biological Applications : Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors and antimicrobial agents, whereas pyrazolo[1,5-a]pyridines like ibudilast focus on anti-inflammatory and neuroprotective roles .
Table 1 : Structural and Functional Comparison
Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines feature a fused thiophene and pyridine ring system, synthesized via reactions of pyridinethiones with α-halo ketones . Contrasts include:
- Conformational Rigidity: Fused thiophene in thieno[2,3-b]pyridines restricts rotational freedom compared to the pendant thiophene in 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine.
- Applications: Thieno[2,3-b]pyridines are studied for optoelectronic materials and enzyme inhibition, whereas pyrazolo[1,5-a]pyridines are more prevalent in drug development .
Imidazo[1,5-a]pyridine Derivatives
Imidazo[1,5-a]pyridines, with a fused imidazole ring, exhibit distinct pharmacological and photophysical properties:
- Kinase Inhibition : Imidazo[1,5-a]pyridine derivatives show potent EGFR tyrosine kinase inhibition (e.g., compounds with IC50 < 1 µM), outperforming erlotinib in computational studies .
- Fluorescent Probes : Imidazo[1,5-a]pyridine-based fluorophores demonstrate solvatochromism and membrane intercalation, unlike pyrazolo[1,5-a]pyridines .
- Structural Differences : The imidazole ring enables hydrogen bonding, whereas the pyrazole in 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine may enhance metabolic stability .
Table 2 : Biological Activity Comparison
Pyrazolo[1,5-a]pyridine-Based PDE4 Inhibitors
Pyrazolo[1,5-a]pyridine derivatives like compound 18 (PDE4B IC50 = 0.47 µM) demonstrate dual PDE3/4 inhibition with anti-inflammatory and bronchodilatory effects . Key comparisons:
- Substituent Effects : Trifluoromethyl and methoxy groups in compound 18 enhance potency, while the thiophene in 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine may improve lipophilicity or target selectivity.
- Therapeutic Window : Pyrazolo[1,5-a]pyridine derivatives exhibit improved safety profiles over roflumilast, a PDE4 inhibitor with dose-limiting side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
